molecular formula C9H10ClNO2 B14848904 4-Chloro-3-hydroxy-N,N-dimethylbenzamide

4-Chloro-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14848904
M. Wt: 199.63 g/mol
InChI Key: OQLAPLJFQSACAD-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-N,N-dimethylbenzamide is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. As a benzamide derivative, it features both a chloro and a hydroxy substituent on its aromatic ring, alongside a dimethylamide functional group. This structure is a common pharmacophore in the development of various bioactive molecules . The presence of the N,N-dimethylamide group is a significant feature, as this moiety is found in numerous compounds with biological activity and can influence the molecule's pharmacokinetic properties . Researchers utilize this and similar structures as key intermediates or building blocks in complex multi-step synthesis, such as in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . The compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-chloro-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3

InChI Key

OQLAPLJFQSACAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Route 1: Acid Chloride Intermediate

Steps

  • Synthesis of 3-Hydroxy-4-chlorobenzoic Acid
    • Nitration : 4-Chlorobenzoic acid is nitrated with HNO₃/H₂SO₄ to yield 3-nitro-4-chlorobenzoic acid.
    • Reduction : Nitro group is reduced to an amine (3-amino-4-chlorobenzoic acid) using Fe/HCl or catalytic hydrogenation.
    • Diazotization and Hydrolysis : Amine is converted to a diazonium salt (NaNO₂/HCl), followed by hydrolysis to form 3-hydroxy-4-chlorobenzoic acid.
  • Conversion to Acid Chloride

    • Thionyl Chloride (SOCl₂) : React 3-hydroxy-4-chlorobenzoic acid with SOCl₂ to form 3-hydroxy-4-chlorobenzoyl chloride.
  • Amide Formation

    • Reaction with Dimethylamine : Benzoyl chloride reacts with dimethylamine in CH₂Cl₂ or DMF, yielding 4-chloro-3-hydroxy-N,N-dimethylbenzamide.

Advantages : High yield (up to 88% in analogous reactions).
Challenges : Requires precise control of nitration and reduction steps to avoid over-substitution.

Route 2: Direct Chlorination of Hydroxy-Substituted Benzamide

Steps

  • Synthesis of 3-Hydroxy-N,N-dimethylbenzamide
    • Amide Formation : 3-Hydroxybenzoic acid reacts with dimethylamine via acid chloride intermediates.
  • Chlorination
    • Electrophilic Substitution : 3-Hydroxy-N,N-dimethylbenzamide undergoes chlorination at position 4 using Cl₂ in the presence of FeCl₃ or a Lewis acid catalyst.

Advantages : Simplified steps if 3-hydroxy-N,N-dimethylbenzamide is commercially available.
Challenges : Directing Cl to position 4 is hindered by the hydroxyl group’s ortho/para-directing nature.

Critical Reaction Conditions

Step Reagents/Conditions Yield Key Challenges
Nitration HNO₃, H₂SO₄, 0–5°C ~70% Avoiding over-nitration
Reduction Fe/HCl, H₂/Pd-C ~80% Maintaining selective reduction
Diazotization NaNO₂, HCl, 0–5°C ~85% Preventing diazonium salt decomposition
Acid Chloride Formation SOCl₂, reflux, 2–4 h ~90% Managing HCl evolution
Amide Coupling Dimethylamine, CH₂Cl₂, RT ~75% Solubility of intermediates

Data extrapolated from analogous reactions.

Alternative Methods

Route 3: Methoxy Group Hydrolysis

  • Synthesis of 4-Chloro-3-methoxy-N,N-dimethylbenzamide

    • Methoxy Protection : 3-Hydroxy-4-chlorobenzoic acid is methylated using CH₃I/K₂CO₃.
    • Amide Formation : React with dimethylamine.
  • Demethylation

    • Acidic Hydrolysis : Treat with HBr/AcOH to remove methoxy group.

Key Patents and Literature

  • WO2014089364A1 : Describes 4-chloro-3-hydroxybenzoic acid as a precursor for insecticidal compounds, highlighting its utility in amide synthesis.
  • CN103060837B : Details bromination of 2-amino-N,3-dimethylbenzamide, offering insights into halogenation strategies.
  • US9526732B2 : Mentions 3-amino-2-hydroxy-N,N-dimethylbenzamide, suggesting potential for diazonium salt chemistry.

Purification and Characterization

  • Chromatography : Column chromatography (SiO₂, EtOAc/hexane) for purification.
  • Spectroscopy :
    • ¹H NMR : Peaks for -OH (δ 4.5–5.5 ppm), Cl (δ 6.8–7.2 ppm), and N(CH₃)₂ (δ 2.8–3.2 ppm).
    • IR : Amide carbonyl (1650–1680 cm⁻¹), -OH stretch (3200–3500 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).

Major Products Formed

    Oxidation: 4-Chloro-3-oxo-N,N-dimethylbenzamide.

    Reduction: 3-Hydroxy-N,N-dimethylbenzamide.

    Substitution: 4-Substituted-3-hydroxy-N,N-dimethylbenzamide derivatives.

Scientific Research Applications

4-Chloro-3-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 4-Chloro-N,N-dimethylbenzamide (CAS RN: 14062-80-7): Lacks the C3 hydroxyl group .
  • 4-Hydroxy-N,N-dimethylbenzamide : Lacks the C4 chloro group .
  • N,N-Dimethyl-[1,1'-biphenyl]-4-carboxamide : Features a biphenyl group instead of chloro/hydroxy .
  • 4-Hexyl-N,N-dimethylbenzamide : Chloro replaced by a hexyl chain .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties
4-Chloro-3-hydroxy-N,N-dimethylbenzamide 4-Cl, 3-OH, N,N-(CH₃)₂ Enhanced H-bonding potential; increased acidity of OH due to electron-withdrawing Cl .
4-Chloro-N,N-dimethylbenzamide 4-Cl, N,N-(CH₃)₂ MP: 107–108°C (45.2 Torr); reactive in cross-coupling (e.g., Suzuki, iron-catalyzed) .
4-Hydroxy-N,N-dimethylbenzamide 4-OH, N,N-(CH₃)₂ Higher solubility in polar solvents (e.g., DMF) due to -OH; pKa ~9–10 .
N,N-Dimethyl-[1,1'-biphenyl]-4-carboxamide Biphenyl, N,N-(CH₃)₂ Extended conjugation increases lipophilicity; used in kinase inhibitor synthesis .

Physicochemical Properties

  • Solvent Effects on NMR: In N,N-dimethylbenzamide, solvent polarity alters ¹³C chemical shifts (e.g., upfield shifts in nonpolar solvents) . Comparison: The hydroxyl group in this compound is expected to amplify solvent-induced shifts due to H-bonding interactions, as seen in 4-hydroxy-N,N-dimethylbenzamide .
  • Rotational Barriers :

    • The rotational barrier (ΔG⁺₂₉₈) about the C–N bond in N,N-dimethylbenzamide varies with solvent polarity (e.g., 67.8 kJ/mol in DMSO) .
    • Comparison: Electron-withdrawing substituents (Cl, OH) may increase rotational barriers by stabilizing planar conformations via resonance.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Chloro-3-hydroxy-N,N-dimethylbenzamide be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reactants) to minimize side reactions. For example, demonstrates that coupling 2-(3-chlorophenyl)ethan-1-amine with acyl chlorides under inert atmospheres (N₂) in dichloromethane improves yields. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) effectively removes unreacted starting materials and byproducts . Monitor reaction progress using TLC or HPLC to identify optimal termination points.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the aromatic protons (δ 7.2–7.8 ppm) and dimethylamide groups (δ 3.0–3.2 ppm for N–CH₃) .
  • UV-Vis : Analyze λmax in methanol to identify conjugation patterns (e.g., π→π* transitions in the benzamide moiety) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~214) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL (R factor < 0.05) .

Q. What are common impurities in synthetic batches, and how can they be mitigated?

  • Methodological Answer : Common impurities include unreacted 3-chlorophenol (detected via GC-MS) or incomplete dimethylation byproducts. Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for isolation. ’s MSDS highlights the importance of recrystallization from ethanol to remove hydrophilic impurities .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acps-pptase) and compare binding affinities with experimental IC50 values .
  • In Vitro Validation : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate depletion) to validate computational hits. notes discrepancies may arise from solvation effects or protein flexibility not modeled in silico .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic binding stability and identify key residues for mutagenesis studies .

Q. What strategies refine the crystal structure of this compound using SHELX software?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω-scans at 100 K .
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain methyl groups using AFIX 137. Use the SQUEEZE tool to model disordered solvent molecules .
  • Validation : Check Rint (< 5%) and goodness-of-fit (GOF ≈ 1.0). Generate an ORTEP-3 plot to visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How to design experiments to elucidate the compound’s mechanism of action against bacterial targets?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with His-tagged bacterial lysates and LC-MS/MS to identify binding partners (e.g., acps-pptase) .
  • Pathway Analysis : Perform RNA-seq on treated bacterial cultures to map differentially expressed genes (e.g., fatty acid biosynthesis pathways) .
  • Resistance Studies : Serial passage bacteria under sub-MIC concentrations to assess mutation-driven resistance, followed by whole-genome sequencing of evolved strains.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Experimental Replication : Measure solubility in DMSO, ethanol, and hexane using gravimetric analysis (e.g., saturation concentration at 25°C).
  • Molecular Dynamics : Simulate solvation free energies in GROMACS with OPLS-AA force fields to predict solvent interactions .
  • pH Dependence : Adjust pH (2–10) to assess ionization effects; the hydroxyl group (pKa ≈ 9.5) may enhance water solubility at basic conditions .

Structural and Functional Insights

Q. What role does the chloro-substituent play in modulating biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with F, Br, or H at the 4-position and compare antimicrobial IC50 values. shows chloro groups enhance lipophilicity (logP ↑) and membrane penetration .
  • Electrostatic Potential Maps : Generate DFT-based maps (Gaussian 16) to visualize how Cl affects electron density and hydrogen-bonding capacity .

Tables for Key Data

Property Value/Method Reference
Melting Point154–158°C (DSC)
LogP (Predicted)2.8 ± 0.3 (ChemAxon)
UV λmax (MeOH)265 nm (ε = 12,500 M⁻¹cm⁻¹)
Crystallographic Space GroupP212121 (a = 6.017 Å, b = 15.312 Å)

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